molecular formula C21H22N2OS B4822603 2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine

2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine

Cat. No.: B4822603
M. Wt: 350.5 g/mol
InChI Key: KSERVSFJYVUTFR-UHFFFAOYSA-N
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Description

2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a phenoxy group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(2-Phenylpropan-2-yl)phenol: This intermediate can be synthesized through the alkylation of phenol with 2-phenylpropan-2-yl chloride in the presence of a base such as potassium carbonate.

    Formation of 4-(2-Phenylpropan-2-yl)phenoxyethyl bromide: This step involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with 2-bromoethyl bromide in the presence of a base like sodium hydroxide.

    Synthesis of this compound: The final step involves the reaction of 4-(2-Phenylpropan-2-yl)phenoxyethyl bromide with pyrimidine-2-thiol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the pyrimidine ring or the phenoxy group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrimidine ring positions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives, reduced phenoxy derivatives.

    Substitution: Substituted pyrimidine derivatives, substituted phenoxy derivatives.

Scientific Research Applications

2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [4-(2-phenyl-2-propanyl)phenoxy]acetate: Similar structure with an ethyl acetate group instead of the pyrimidine ring.

    2-[4-(2-phenylpropan-2-yl)phenoxy]acetohydrazide: Contains an acetohydrazide group instead of the pyrimidine ring.

    [4-(2-phenylpropan-2-yl)phenoxy]acetyl chloride: Contains an acetyl chloride group instead of the pyrimidine ring.

Uniqueness

2-[2-[4-(2-Phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine is unique due to its combination of a pyrimidine ring, phenoxy group, and sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above. For example, the presence of the pyrimidine ring can enhance its binding affinity to certain enzymes or receptors, making it a more potent inhibitor in certain biological assays.

Properties

IUPAC Name

2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-21(2,17-7-4-3-5-8-17)18-9-11-19(12-10-18)24-15-16-25-20-22-13-6-14-23-20/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERVSFJYVUTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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